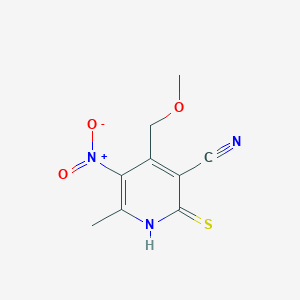
5-(3,4-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as DCMO, is a chemical compound that has been widely researched for its potential applications in various fields. It belongs to the class of oxadiazole compounds and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Overview of 1,3,4-Oxadiazole Derivatives
Research indicates that the 1,3,4-oxadiazole ring, a five-membered aromatic structure, is a key feature in many synthetic molecules due to its potential for forming effective bindings with various enzymes and receptors in biological systems. This feature facilitates a wide array of bioactivities, making 1,3,4-oxadiazole derivatives a focal point in medicinal chemistry. These derivatives have been extensively explored for their therapeutic potency across a broad spectrum of medicinal areas, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. This underscores their significant development value and the ongoing interest in their research for creating more active and less toxic medicinal agents (Verma et al., 2019).
Synthesis and Biological Roles
The synthesis of 1,3,4-oxadiazole compounds and their biological roles have been a central theme in heterocyclic chemistry, highlighting their importance in developing new medicinal species for treating numerous diseases. Recent advancements have focused on innovative methods for synthesizing 1,3,4-oxadiazole derivatives and exploring their medicinal applications, further emphasizing the ongoing exploration for new therapeutic species beneficial to society (Nayak & Poojary, 2019).
Pharmacological Significance
The 1,3,4-oxadiazole core is pivotal in the synthesis of compounds with pharmacological properties. It acts as a bioisostere for carboxylic acids, carboxamides, and esters, thereby enhancing pharmacological activity through hydrogen bonding interactions with various enzymes and receptors. The diverse pharmacological profile of 1,3,4-oxadiazole derivatives has attracted significant research attention, suggesting a promising future for these compounds in therapeutic molecules across various activities (Rana, Salahuddin, & Sahu, 2020).
Metal-Ion Sensing Applications
1,3,4-Oxadiazole scaffolds have been identified as crucial in various fields beyond pharmacology, such as material science and organic electronics. Their potential in developing chemosensors, especially for metal-ion sensing, is noteworthy. The structural flexibility and the presence of potential coordination sites make these molecules suitable for sensing applications, demonstrating the versatility and broad applicability of 1,3,4-oxadiazole derivatives (Sharma, Om, & Sharma, 2022).
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-3-2-4-10(7-9)14-18-15(20-19-14)11-5-6-12(16)13(17)8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEPQYSDQJUWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-{[(5-nitro-2-furyl)methylene]amino}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5601276.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5601294.png)

![1-(2-chlorophenyl)-4-[(2,3-dimethoxyphenyl)acetyl]-2-piperazinone](/img/structure/B5601312.png)
![3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5601314.png)
![2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5601332.png)
![3,4,5-trimethoxy-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5601335.png)

![methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5601344.png)
![N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5601346.png)

![2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5601367.png)
![(4aR*,7aS*)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5601375.png)